An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No. 1170108-38-9), a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a particular focus on its role as a versatile linker in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed resource, offering both theoretical insights and practical methodologies for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[3] This conformational constraint can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic and pharmacodynamic profiles.[1] The functionalization of the azetidine ring at various positions allows for the precise tuning of a molecule's properties, making it a highly sought-after component in the medicinal chemist's toolbox.
Physicochemical Properties and Identification
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a white to off-white solid, valued for its stability and utility in organic synthesis. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 1170108-38-9 |
| Molecular Formula | C₉H₁₉ClN₂O₂ |
| Molecular Weight | 222.71 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.
Mechanism of Boc Protection
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to the formation of a carbamate. The tert-butoxycarbonyl group effectively masks the nucleophilicity and basicity of the amine, allowing for selective reactions at other sites of the molecule.
Mechanism of Boc Deprotection
The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.
Caption: Representative Synthesis Workflow
Note: The specific reagents, reaction conditions, and yields for each step would require optimization and are often detailed in patent literature or internal process development reports.
Applications in Drug Discovery: A Focus on PROTACs
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a highly valuable building block, particularly in the synthesis of PROTACs. [1]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role as a PROTAC Linker
A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component that dictates the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride provides a versatile scaffold for the construction of PROTAC linkers. The Boc-protected amine allows for the attachment of one part of the PROTAC, while the secondary amine of the azetidine ring (after deprotection of a potential N-protecting group on the ring itself) serves as a handle for connecting the other part of the molecule. The rigid and three-dimensional nature of the azetidine ring can impart favorable conformational properties to the linker.
Caption: General Structure of a PROTAC
Spectroscopic Characterization (Representative Data)
While specific spectra should be acquired for each synthesized batch, representative NMR data for similar Boc-protected aminomethyl-azetidine structures would typically show the following features:
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¹H NMR:
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A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.
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Multiplets in the region of 2.5-4.0 ppm corresponding to the protons of the azetidine ring and the methylene group adjacent to the carbamate.
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A broad singlet corresponding to the NH proton of the carbamate.
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¹³C NMR:
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A signal at approximately 28 ppm for the methyl carbons of the tert-butyl group.
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A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
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Signals in the range of 40-60 ppm for the carbons of the azetidine ring and the methylene group.
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A signal around 156 ppm for the carbonyl carbon of the carbamate.
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Safety and Handling
As with all laboratory chemicals, tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a valuable and versatile building block in drug discovery and development. Its unique structural features, combining a rigid azetidine scaffold with a readily cleavable Boc-protecting group, make it an ideal component for the synthesis of complex molecules, particularly as a linker in the design of PROTACs. A thorough understanding of its properties, synthesis, and applications is essential for medicinal chemists aiming to develop the next generation of innovative therapeutics.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
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tert-Butyl (azetidin-3-ylmethyl);carbamate hydrochloride | 1170108-38-9. (n.d.). Appchem. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
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tert-Butyl (azetidin-3-yl)carbamate hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
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A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (n.d.). NIH. [Link]
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Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. [Link]
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Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (n.d.). NIH. [Link]
